Cas no 91718-33-1 (1-NAPHTHALENEACETONITRILE, 6-METHOXY-)

1-NAPHTHALENEACETONITRILE, 6-METHOXY- Chemical and Physical Properties
Names and Identifiers
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- 1-NAPHTHALENEACETONITRILE, 6-METHOXY-
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1-NAPHTHALENEACETONITRILE, 6-METHOXY- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A219003554-500mg |
6-Methoxynaphthalene-1-acetonitrile |
91718-33-1 | 98% | 500mg |
$1019.20 | 2023-08-31 | |
Alichem | A219003554-1g |
6-Methoxynaphthalene-1-acetonitrile |
91718-33-1 | 98% | 1g |
$1853.50 | 2023-08-31 |
1-NAPHTHALENEACETONITRILE, 6-METHOXY- Related Literature
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
Additional information on 1-NAPHTHALENEACETONITRILE, 6-METHOXY-
Introduction to 1-Naphthalenecarbonitrile, 6-methoxy- (CAS No. 91718-33-1)
1-Naphthalenecarbonitrile, 6-methoxy- (CAS No. 91718-33-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural and functional properties. This compound, characterized by a naphthalene core substituted with a methoxy group and a cyano functional group at the 1-position, serves as a versatile intermediate in the synthesis of various bioactive molecules. Its molecular structure not only imparts distinct reactivity but also opens up possibilities for applications in medicinal chemistry, materials science, and industrial processes.
The chemical structure of 1-Naphthalenecarbonitrile, 6-methoxy- can be described as a naphthalene derivative where the methoxy group (-OCH₃) is attached at the 6-position, while the cyano group (-CN) is located at the 1-position. This substitution pattern results in a molecule with both electron-donating and electron-withdrawing effects, which can influence its interaction with biological targets. The presence of the cyano group enhances its reactivity in nucleophilic addition reactions, while the methoxy group can participate in hydrogen bonding interactions, making it a valuable building block for drug design.
In recent years, 1-Naphthalenecarbonitrile, 6-methoxy- has been explored as a key intermediate in the synthesis of various pharmacologically active compounds. Its application in pharmaceutical research has been particularly notable due to its role in developing novel therapeutic agents. For instance, derivatives of this compound have been investigated for their potential antimicrobial, anti-inflammatory, and anticancer properties. The structural features of this molecule allow for modifications that can fine-tune its biological activity, making it an attractive scaffold for drug discovery efforts.
One of the most compelling aspects of 1-Naphthalenecarbonitrile, 6-methoxy- is its utility in cross-coupling reactions, which are fundamental to modern organic synthesis. These reactions enable the formation of carbon-carbon bonds and are widely used in constructing complex molecular architectures. The cyano group in this compound can participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings, facilitating the introduction of diverse substituents at strategic positions within the molecule. This capability is particularly valuable in medicinal chemistry, where precise control over molecular structure is essential for optimizing biological activity.
Recent advancements in synthetic methodologies have further expanded the applications of 1-Naphthalenecarbonitrile, 6-methoxy-. For example, transition-metal-catalyzed cyclization reactions have been employed to generate more complex heterocyclic structures from this intermediate. These techniques have enabled the preparation of novel scaffolds that mimic natural products and exhibit promising biological properties. Additionally, green chemistry principles have been integrated into synthetic protocols involving this compound, emphasizing sustainable practices such as solvent-free reactions and catalytic reuse.
The role of 1-Naphthalenecarbonitrile, 6-methoxy- in materials science is also emerging as an area of interest. Its ability to form stable complexes with metal ions has led to investigations into its potential use as a ligand or precursor for coordination polymers. These materials exhibit unique electronic and optical properties that make them suitable for applications in catalysis, sensors, and light-emitting devices. The versatility of this compound underscores its importance not only as a pharmaceutical intermediate but also as a material science building block.
The synthesis of 1-Naphthalenecarbonitrile, 6-methoxy- typically involves multi-step organic transformations starting from commercially available precursors such as 6-methoxynaphthalene. Common synthetic routes include cyanation reactions using reagents like copper(I) cyanide or palladium-catalyzed cyanation methods. These processes have been optimized to improve yield and purity while minimizing side reactions. Advances in catalytic systems have further enhanced the efficiency of these synthetic steps, making it more feasible to produce this compound on an industrial scale.
In conclusion,1-Naphthalenecarbonitrile, 6-methoxy- (CAS No. 91718-33-1) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features make it an invaluable intermediate in pharmaceutical research, enabling the development of novel therapeutic agents with tailored biological activities. Furthermore,its utility in synthetic chemistry and materials science highlights its significance as a versatile building block for innovative technologies. As research continues to uncover new possibilities for this compound,its importance is expected to grow further, driving advancements in both academic and industrial settings.
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